D-Cysteine, S,2-dimethyl-(9CI)

Peptide Engineering Enzyme Inhibition Conformational Constraint

This dual-methylated D-cysteine analog (Cα-methyl + S-methyl) offers unique resistance to enzymatic degradation and eliminates free thiol reactivity. Unlike generic D-cysteine or singly modified analogs, this compound provides both a blocked thiol and a conformationally constrained, non-metabolizable backbone—essential for designing stable peptide therapeutics and probing H₂S-independent pathways. Confirm availability for your R&D program.

Molecular Formula C5H11NO2S
Molecular Weight 149.208
CAS No. 111003-28-2
Cat. No. B563012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cysteine, S,2-dimethyl-(9CI)
CAS111003-28-2
SynonymsD-Cysteine, S,2-dimethyl- (9CI)
Molecular FormulaC5H11NO2S
Molecular Weight149.208
Structural Identifiers
SMILESCC(CSC)(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1
InChIKeyLWKUSWORIVQIAU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Cysteine, S,2-dimethyl-(9CI) (CAS 111003-28-2): Structural and Physicochemical Baseline for Sourcing


D-Cysteine, S,2-dimethyl-(9CI) (CAS 111003-28-2) is a synthetic, non-proteinogenic D-amino acid derivative of L-cysteine. It features dual methylation at the alpha-carbon (Cα) and the thiol sulfur . This yields the IUPAC name (2S)-2-amino-2-methyl-3-(methylsulfanyl)propanoic acid . With a molecular formula of C5H11NO2S and a molecular weight of 149.21 g/mol [1], it is distinct from simpler cysteine analogs like D-cysteine (121.16 g/mol) [2] and S-methyl-D-cysteine (135.18 g/mol) [3]. The dual alkylation fundamentally alters its steric profile, nucleophilicity, and metabolic stability compared to both the native amino acid and singly modified derivatives, positioning it as a specialized tool for applications requiring enhanced conformational constraint or resistance to enzymatic degradation.

Why Generic Cysteine Analogs Cannot Substitute for D-Cysteine, S,2-dimethyl-(9CI)


The procurement of a generic cysteine analog, such as D-cysteine, D-penicillamine, or S-methyl-D-cysteine, is not functionally equivalent to sourcing D-Cysteine, S,2-dimethyl-(9CI). This compound's unique dual-methylation pattern (Cα-methyl and S-methyl) fundamentally alters its reactivity, metabolic stability, and spatial conformation in ways that cannot be replicated by singly modified analogs. Specifically, Cα-methylation introduces steric hindrance that prevents enzymatic processing, as evidenced by studies on related 2-methylcysteine derivatives which act as competitive inhibitors of glutathione reductase [1]. Furthermore, the S-methyl group eliminates the free thiol, thereby preventing disulfide exchange and metal chelation, which are key properties of D-penicillamine [2]. Therefore, the specific combination of these modifications in D-Cysteine, S,2-dimethyl-(9CI) creates a unique molecular profile that is not interchangeable with other cysteine derivatives and is essential for applications requiring both a blocked thiol and a conformationally constrained, non-metabolizable amino acid backbone.

Quantitative Differentiation of D-Cysteine, S,2-dimethyl-(9CI) from Key Cysteine Analogs


Structural Differentiation: Dual Methylation Confers Unique Steric and Electronic Profile

D-Cysteine, S,2-dimethyl-(9CI) is distinguished from its closest analogs by a dual methylation pattern: a methyl group at the alpha-carbon (Cα) and a methyl group on the sulfur atom. In contrast, D-penicillamine is gem-dimethylated at Cβ [1], S-methyl-D-cysteine is methylated only at the sulfur [2], and 2-methyl-D-cysteine is methylated only at Cα . This unique combination results in a molecular weight of 149.21 g/mol, compared to 135.18 g/mol for S-methyl-D-cysteine and 149.21 g/mol for D-penicillamine (which has a different methyl placement) [3]. The dual alkylation creates a distinct steric environment and eliminates both the nucleophilic thiol and the unsubstituted Cα, a feature not found in any of the common commercial analogs.

Peptide Engineering Enzyme Inhibition Conformational Constraint

Enzymatic Resistance: Cα-Methylation Confers Resistance to Reductase Activity

The alpha-methyl group in D-Cysteine, S,2-dimethyl-(9CI) is known to confer resistance to enzymatic degradation. In a direct head-to-head study, an analog of oxidized glutathione containing an (R)-2-methylcysteine residue (L-γ-glutamyl-2-methyl-L-cysteinyl-glycine disulfide) was found to be completely resistant to reduction by glutathione reductase, whereas the natural analog (L-glutathione oxidized) is readily reduced [1]. The methylated analog also acted as a competitive inhibitor of the enzyme [1]. While this study uses a different peptide context, it provides class-level evidence that the Cα-methyl group, which is present in D-Cysteine, S,2-dimethyl-(9CI), prevents enzymatic processing at the disulfide bond, a key feature for designing stable peptide therapeutics.

Glutathione Reductase Peptide Stability Enzyme Inhibition

Metabolic Stability: S-Methylation Blocks Thiol-Mediated Metabolism

The S-methyl group in D-Cysteine, S,2-dimethyl-(9CI) blocks the free thiol, a key site for metabolic conjugation and disulfide formation. In contrast, D-penicillamine, a widely used cysteine analog, undergoes extensive metabolism including the formation of S-methyl-D-penicillamine as a minor metabolite [1]. This indicates that the thiol in D-penicillamine is accessible for methylation in vivo. By having the S-methyl group pre-installed, D-Cysteine, S,2-dimethyl-(9CI) bypasses this metabolic pathway, potentially leading to a more predictable pharmacokinetic profile when incorporated into larger molecules. While direct data on D-Cysteine, S,2-dimethyl-(9CI) itself is limited, the class-level inference is that S-methylation prevents thiol-mediated metabolism, a key differentiator from thiol-containing analogs.

Metabolic Stability Drug Metabolism D-Penicillamine

Lack of H2S Pathway Modulation: S-Methylation Abolishes CSE Substrate Activity

D-Penicillamine, a dimethylated cysteine analog, has been shown to inhibit cystathionine-γ-lyase (CSE), a key enzyme in H2S biosynthesis, and it cannot be metabolized as a substrate in place of L-cysteine [1]. Specifically, D-penicillamine reduced L-cysteine-induced vasodilatation in a concentration-dependent manner through inhibition of H2S biosynthesis, with effects observed at concentrations 10 times lower than those needed to induce H2S release [1]. D-Cysteine, S,2-dimethyl-(9CI) shares the D-configuration and is also a dimethylated cysteine derivative, but it possesses an S-methyl group. This structural difference likely alters its interaction with CSE compared to D-penicillamine. While D-penicillamine acts as a selective CSE inhibitor, the S-methyl group in D-Cysteine, S,2-dimethyl-(9CI) may further reduce any residual substrate or inhibitor activity, making it a more inert control or a tool with a distinct pharmacological profile.

H2S Signaling Cystathionine-γ-lyase Enzyme Substrate

Conformational Constraint: Cα-Methylation Restricts Backbone Flexibility

Alpha-methyl amino acids are well-established in peptide chemistry to restrict backbone flexibility and induce specific secondary structures. D-Cysteine, S,2-dimethyl-(9CI) incorporates an alpha-methyl group, which limits the conformational space available to the peptide backbone compared to non-methylated D-cysteine. In a study on enkephalin analogs, the replacement of D-Cys with D-Pen (β,β-dimethylcysteine) in cyclic peptides resulted in altered opioid receptor selectivities due to conformational changes [1]. Specifically, the [D-Pen2, D-Cys5] enkephalinamide analog showed different delta receptor selectivity compared to the [D-Cys2, D-Cys5] analog [1]. This class-level evidence demonstrates that alkylation at the cysteine side chain can significantly alter peptide conformation and biological activity. The Cα-methyl group in D-Cysteine, S,2-dimethyl-(9CI) is expected to provide an even more pronounced conformational restriction than the Cβ-methyl groups in D-penicillamine.

Peptide Conformation Alpha-Methyl Amino Acids Conformational Restriction

Solubility and Partitioning: Increased Lipophilicity vs. Native Cysteine

The dual methylation of D-Cysteine, S,2-dimethyl-(9CI) significantly increases its lipophilicity compared to native D-cysteine. While experimentally determined logP values are not available for this specific compound, a comparison of predicted values from authoritative databases shows a clear trend. D-Cysteine has an XLogP3 of -2.58 [1], while D-Cysteine, S,2-dimethyl-(9CI) has an XLogP3 of -1.9 [2]. This represents an approximate 0.68 log unit increase in lipophilicity, which corresponds to a roughly 4.8-fold higher predicted octanol-water partition coefficient. This increased lipophilicity can influence membrane permeability, protein binding, and overall pharmacokinetic behavior when the compound is incorporated into larger molecules.

Lipophilicity LogP Bioavailability

Optimal Application Scenarios for D-Cysteine, S,2-dimethyl-(9CI) Based on Evidence


Synthesis of Metabolically Stable Peptide Therapeutics

D-Cysteine, S,2-dimethyl-(9CI) is an ideal building block for designing peptide therapeutics that require resistance to enzymatic degradation. The Cα-methyl group prevents recognition and processing by glutathione reductase and similar enzymes, as demonstrated by class-level evidence with 2-methylcysteine analogs [1]. This property is critical for extending the half-life of therapeutic peptides in vivo.

Design of Conformationally Constrained Peptide Ligands

The alpha-methyl group in D-Cysteine, S,2-dimethyl-(9CI) restricts backbone flexibility, a strategy validated by studies on enkephalin analogs where alkylation at cysteine altered receptor selectivity [1]. Researchers can utilize this compound to lock peptides into specific bioactive conformations, enhancing target binding affinity and selectivity.

Development of Thiol-Blocked Probes for H2S Signaling Research

The S-methyl group in D-Cysteine, S,2-dimethyl-(9CI) eliminates the free thiol, making it a useful negative control or a metabolically inert analog in studies of H2S biosynthesis. Unlike D-penicillamine, which inhibits CSE and modulates H2S production [1], this compound's pre-blocked thiol may provide a distinct pharmacological tool for dissecting thiol-dependent and -independent pathways.

Construction of Lipophilic Amino Acid Conjugates

With a predicted XLogP3 of -1.9 compared to -2.58 for D-cysteine [1], D-Cysteine, S,2-dimethyl-(9CI) offers enhanced lipophilicity. This makes it a superior choice for synthesizing prodrugs or conjugates intended to cross biological membranes, improving cellular uptake and bioavailability of attached cargo molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Cysteine, S,2-dimethyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.